molecular formula C16H18ClN3O3 B5663980 N-(5-chloro-2-ethyl-3-methyl-1-benzofuran-7-yl)-3-oxopiperazine-1-carboxamide

N-(5-chloro-2-ethyl-3-methyl-1-benzofuran-7-yl)-3-oxopiperazine-1-carboxamide

Cat. No. B5663980
M. Wt: 335.78 g/mol
InChI Key: ORNKYJFMCHPEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzofuran derivatives involves complex organic reactions that can include cyclocondensation, Friedländer condensation, and various substitution reactions. For instance, a series of benzofuran derivatives have been synthesized through a cyclocondensation reaction of various carbohydrazones with thioglycolic acid, highlighting the versatility and complexity of synthetic pathways for benzofuran compounds (Idrees, Kola, & Siddiqui, 2019). Such synthetic routes offer insights into the methodologies that could be adapted for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives plays a crucial role in determining their chemical reactivity and potential applications. Spectral studies, including IR, NMR, and Mass spectra, are essential tools for corroborating the structures of synthesized compounds, providing a detailed understanding of their molecular framework (Idrees, Kola, & Siddiqui, 2019). Such analyses are critical for confirming the successful synthesis of "N-(5-chloro-2-ethyl-3-methyl-1-benzofuran-7-yl)-3-oxopiperazine-1-carboxamide".

Chemical Reactions and Properties

Benzofuran derivatives exhibit a range of chemical reactions, influenced by their molecular structure. The reactivity of these compounds can be explored through various chemical transformations, such as N-acylation, Michael addition, and peptide coupling, which demonstrate their chemical versatility (Setterholm, McDonald, Boatright, & Iuvone, 2015). These reactions not only highlight the synthetic potential of benzofuran compounds but also their adaptability for different chemical modifications.

Physical Properties Analysis

The physical properties of benzofuran derivatives, including solubility, melting point, and crystalline structure, are determined by their molecular composition. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in various industries. While specific data on "N-(5-chloro-2-ethyl-3-methyl-1-benzofuran-7-yl)-3-oxopiperazine-1-carboxamide" is not provided, studies on related compounds can offer valuable insights into its expected physical characteristics.

Chemical Properties Analysis

The chemical properties of benzofuran derivatives, such as their reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for forming new bonds, are key factors in their application. The synthesis and characterization of similar compounds provide a basis for understanding the chemical behavior and reactivity of "N-(5-chloro-2-ethyl-3-methyl-1-benzofuran-7-yl)-3-oxopiperazine-1-carboxamide" (Idrees, Kola, & Siddiqui, 2019).

properties

IUPAC Name

N-(5-chloro-2-ethyl-3-methyl-1-benzofuran-7-yl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-3-13-9(2)11-6-10(17)7-12(15(11)23-13)19-16(22)20-5-4-18-14(21)8-20/h6-7H,3-5,8H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNKYJFMCHPEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C(=CC(=C2)Cl)NC(=O)N3CCNC(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.